Mycestericin D

Description

Properties

CAS No. |

157183-67-0 |

|---|---|

Molecular Formula |

C21H39NO5 |

Molecular Weight |

385.5 g/mol |

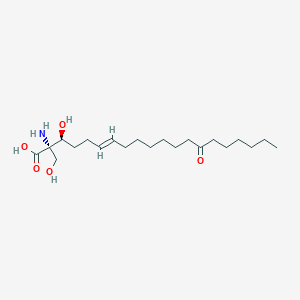

IUPAC Name |

(E,2S,3S)-2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid |

InChI |

InChI=1S/C21H39NO5/c1-2-3-4-11-14-18(24)15-12-9-7-5-6-8-10-13-16-19(25)21(22,17-23)20(26)27/h8,10,19,23,25H,2-7,9,11-17,22H2,1H3,(H,26,27)/b10-8+/t19-,21-/m0/s1 |

InChI Key |

CYGFHEVFZXDUGH-OQOWPKNGSA-N |

SMILES |

CCCCCCC(=O)CCCCCCC=CCCC(C(CO)(C(=O)O)N)O |

Isomeric SMILES |

CCCCCCC(=O)CCCCCC/C=C/CC[C@@H]([C@@](CO)(C(=O)O)N)O |

Canonical SMILES |

CCCCCCC(=O)CCCCCCC=CCCC(C(CO)(C(=O)O)N)O |

Synonyms |

mycestericin D mycestericin E |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Mycestericin D and Analogs

Total Synthesis Approaches to Mycestericin D

The total synthesis of this compound has been achieved through innovative strategies that leverage both enzymatic and metallic catalysts to control stereochemistry and construct key structural motifs. researchgate.netclockss.orgacs.org These approaches often share common intermediates with the synthesis of related natural products like myriocin (B1677593). researchgate.netmolaid.com

Chemoenzymatic Synthesis Strategies

Chemoenzymatic strategies offer a powerful approach to the synthesis of complex molecules like this compound by combining the selectivity of enzymes with the versatility of traditional organic reactions. mdpi.comub.edu These methods have been particularly successful in establishing the stereochemistry of the amino acid core of the molecule.

A key step in the chemoenzymatic synthesis of this compound involves an aldol (B89426) reaction catalyzed by L-threonine aldolase (B8822740). clockss.orgresearchgate.net This enzyme facilitates the condensation of glycine (B1666218) with an aldehyde, such as 4-benzyloxybutanal, to generate β-hydroxy-α-amino acids, which are crucial building blocks for this compound. nih.govclockss.orgresearchgate.net The use of L-threonine aldolase allows for the formation of two new stereocenters with a high degree of control over the α-carbon's absolute configuration, which is predominantly the L-(S)-configuration. clockss.org

The stereochemical outcome of the L-threonine aldolase-catalyzed aldol reaction, specifically the ratio of erythro to threo diastereomers, can be controlled by manipulating the reaction conditions. clockss.orgresearchgate.net Shorter reaction times tend to favor the kinetically controlled erythro isomer, while longer reaction times lead to the thermodynamically more stable threo isomer. clockss.org This control is critical as the erythro isomer is a key precursor for the synthesis of this compound. clockss.orgresearchgate.net The ability to selectively produce the desired diastereomer is a significant advantage of this enzymatic approach. clockss.orgacs.orgbeilstein-institut.de

Table 1: Influence of Reaction Time on the Erythro/Threo Ratio in L-Threonine Aldolase Catalyzed Aldol Reaction

| Entry | Reaction Time (h) | Product Ratio (erythro/threo) |

| 1 | 3 | 7:3 |

| 2 | 6 | 6:4 |

| 3 | 15 | 3:7 |

This table is based on findings where shorter reaction times favored the erythro isomer (kinetically controlled) and longer times favored the threo isomer (thermodynamically controlled) in the L-threonine aldolase-catalyzed reaction between glycine and 4-benzyloxybutanal. clockss.org

Aldol Reactions Utilizing L-Threonine Aldolase

Organometallic Catalysis in Total Synthesis

Organometallic catalysis provides a powerful toolkit for the construction of complex carbon skeletons and the introduction of key functional groups in the total synthesis of this compound. mpg.defrontiersin.org Rhodium-catalyzed reactions, in particular, have proven to be instrumental in forging challenging C-N and C-C bonds with high stereoselectivity.

A pivotal strategy in several total syntheses of this compound and its analogs involves a rhodium(II)-catalyzed C-H amination reaction. nii.ac.jpresearchgate.netu-toyama.ac.jp This reaction is typically followed by a stereoselective alkylation to construct the core of the molecule. nii.ac.jpresearchgate.netacs.org The C-H amination of a sulfamate (B1201201) precursor, often in the presence of a rhodium catalyst like Rh₂(OAc)₄, leads to the formation of an oxathiazinane intermediate. nii.ac.jp This intramolecular reaction proceeds with high yield and selectivity. Subsequent alkylation of this intermediate allows for the stereoselective introduction of various side chains, demonstrating the flexibility of this method for creating analogs. nii.ac.jpacs.org

The construction of the quaternary chiral center is a significant hurdle in the synthesis of this compound. The Du Bois procedure, which utilizes a rhodium(II)-catalyzed C-H amination followed by alkylation, has been successfully applied for the first time to create such a center in the context of this natural product's synthesis. nii.ac.jpresearchgate.net This method involves the reaction of a sulfamate with a rhodium catalyst to form an oxathiazinane N,O-acetal, which is then alkylated stereoselectively. nii.ac.jp This breakthrough provides an efficient and stereocontrolled route to the congested quaternary stereocenter, a key structural feature of this compound. nii.ac.jpmolaid.com

Table 2: Key Organometallic Reactions in the Synthesis of a this compound Intermediate

| Reaction Step | Reagents and Conditions | Product | Yield | Key Feature |

| Rh(II)-Catalyzed C-H Amination | Sulfamate, PhI(OAc)₂, MgO, Rh₂(OAc)₄ | Oxathiazinane N,O-acetal | High | Formation of the heterocyclic intermediate |

| Stereoselective Alkylation | Oxathiazinane, vinylmagnesium bromide, ZnCl₂ | Oxathiazinane with quaternary center | High | Construction of the quaternary chiral center |

This table summarizes the key steps of the Du Bois procedure as applied to the synthesis of a common intermediate for myriocin and this compound, highlighting the reagents and outcomes of the rhodium-catalyzed C-H amination and subsequent stereoselective alkylation. nii.ac.jpresearchgate.net

Rhodium(II)-Catalyzed C-H Amination and Stereoselective Alkylation

Nitroso-Ene Cyclization Strategies for Related Mycestericins

While not yet reported for the total synthesis of this compound itself, the nitroso-ene cyclization has emerged as a powerful and highly stereoselective strategy for the synthesis of related family members, Mycestericin E and G. researchgate.netacs.orgfigshare.com This methodology offers a streamlined route, achieving the synthesis in 11-12 steps from readily available starting materials. researchgate.netacs.orgfigshare.com The key step involves an intramolecular nitroso-ene reaction to introduce a nitrogen atom and concurrently form a new carbon-nitrogen bond, rapidly constructing a complex amino deoxysugar framework. researchgate.net

A critical aspect of this strategy is the high degree of stereocontrol in the formation of the Nα-quaternary stereogenic center. researchgate.netacs.orgfigshare.com The observed stereochemical outcome is rationalized by a trajectory involving a polar diradical intermediate, followed by a hydrogen transfer step. researchgate.netacs.orgfigshare.com This approach provides an efficient pathway to the core structure of these mycestericins and showcases the potential of nitroso-ene cyclizations for building structurally unique amino deoxysugars. researchgate.net

Convergent Synthetic Routes and Key Intermediates

Convergent synthesis is a strategy that involves preparing complex fragments of a target molecule independently and then coupling them at a late stage. ethz.chscholarsresearchlibrary.com This approach is often more efficient than a linear synthesis, where the molecule is built step-by-step in a single sequence. scholarsresearchlibrary.com

The total synthesis of this compound has been successfully achieved using a convergent strategy. researchgate.net Notably, several reported syntheses produce both this compound and the closely related natural product Myriocin from a common synthetic intermediate. researchgate.netnih.gov This shared intermediate is typically a chiral aldehyde that contains the core stereochemistry of the polar head group of the molecule. This key aldehyde has been synthesized from commercially available chiral starting materials such as diethyl D-tartrate or L-(+)-tartaric acid, demonstrating a chiral pool approach. aalto.fi The lipophilic side chain is synthesized separately and then coupled with the polar head group fragment, often via reactions like Wittig olefination or cross-metathesis, to complete the carbon skeleton.

Table 1: Key Intermediates in Convergent Syntheses

| Intermediate Type | Starting Material | Role in Synthesis | Citations |

|---|---|---|---|

| Chiral Aldehyde | Diethyl D-tartrate | Common precursor for both Myriocin and this compound synthesis. | |

| Oxathiazinane N,O-acetal | Sulfamate ester derived from diethyl L-tartrate | Key intermediate for stereoselective alkylation to form the quaternary center. | researchgate.net |

| Vinyl Glycine Derivative | Dehydroamino acid | Precursor for diastereoselective dihydroxylation to install C4-C5 diol. | acs.org |

| Vinyl Iodide | L-tartrate | Functionalized "left-half" segment for coupling with the side chain. | researchgate.net |

Stereoselective and Enantioselective Synthesis

A paramount challenge in the synthesis of this compound is the precise construction of its multiple stereocenters, particularly the quaternary carbon at the α-position to the amino group. aalto.fi Synthetic strategies must therefore employ powerful methods for stereoselective and enantioselective control. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, controlling the absolute stereochemistry, while diastereoselective synthesis controls the relative configuration between multiple stereocenters. ox.ac.uk

The control of both absolute and relative stereochemistry is fundamental to the successful synthesis of this compound. aalto.fiox.ac.uk Absolute configuration refers to the actual three-dimensional arrangement of atoms at a chiral center (e.g., R or S), whereas relative configuration describes the spatial relationship between different chiral centers within the same molecule (e.g., syn or anti). ox.ac.uklibretexts.org

Synthetic approaches achieve this control through several means:

Chiral Pool Synthesis : This strategy utilizes enantiomerically pure starting materials, such as amino acids or carbohydrates, to introduce the initial stereocenters. aalto.fiethz.ch For this compound, syntheses have commenced from D-glucose, D-mannose, and L-(+)-tartaric acid, embedding the absolute stereochemistry from the start. aalto.fikyoto-u.ac.jp

Substrate Control : In this approach, an existing chiral center in the molecule directs the stereochemical outcome of subsequent reactions. ethz.ch

Reagent Control : This involves the use of chiral reagents, auxiliaries, or catalysts to induce stereoselectivity in a reaction, creating new stereocenters with a defined configuration. ethz.ch

The primary stereochemical challenge lies in the creation of the α-substituted serine moiety, and its successful, controlled formation is a hallmark of the total syntheses of these metabolites. aalto.fi

A key transformation in the synthesis of this compound and its analogs is the diastereoselective dihydroxylation of an alkene precursor to install the vicinal diol at the C4 and C5 positions. acs.org This step is crucial for establishing the correct relative stereochemistry. An unusually high degree of diastereoselectivity in the dihydroxylation of a vinylglycine alkene has been reported as a key feature in a convergent total synthesis. acs.org

Significantly, chemists can often choose the diastereomer formed by carefully selecting the dihydroxylation reagents and conditions. This "antipodal" stereoselectivity allows for the synthesis of different stereoisomers from a common intermediate. nih.gov

Table 2: Reagent Control in Diastereoselective Dihydroxylation

| Reagent System | Conditions | Stereochemical Outcome | Mechanism | Citations |

|---|---|---|---|---|

| OsO₄ / NMO | Standard conditions | Typically yields a single diastereomer with high selectivity. | Steric or stereoelectronic control. | researchgate.net |

| OsO₄ / TMEDA (Donohoe conditions) | Dihydroxylation of allylic alcohols | Can produce the opposite ("antipodal") diastereomer. | Hydrogen-bonding mediated process between the reagent and a substrate hydroxyl group. | researchgate.net |

Asymmetric Amination Techniques

The introduction of the C2 amino group with simultaneous creation of the quaternary chiral center is a critical step that has been addressed using modern asymmetric amination methods. researchgate.netresearchgate.net One of the most effective strategies employed in a total synthesis of this compound is the Du Bois Rh(II)-catalyzed C–H amination. researchgate.net In this key step, an intramolecular C-H insertion reaction occurs on a sulfamate ester, generating an oxathiazinane N,O-acetal as a single product in high yield. researchgate.net This cyclic intermediate is then subjected to stereoselective alkylation, for instance with vinylmagnesium bromide, to furnish the desired quaternary chiral center. researchgate.net

Other advanced techniques for asymmetric amination that have been developed for related structures involve the catalytic asymmetric amination of α-alkoxycarbonyl amides and electrophilic C-H amination of azines using O-benzoylhydroxylamines. researchgate.netbikaken.or.jp These methods represent powerful tools for the stereocontrolled formation of C-N bonds, a crucial element in the synthesis of complex amino-alcohol natural products. researchgate.net

Strategies for Structural Derivatization and Analog Generation

The synthetic routes established for this compound are not only valuable for producing the natural product itself but also serve as flexible platforms for the generation of structural derivatives and analogs. researchgate.netresearchgate.net Such analogs are crucial for structure-activity relationship (SAR) studies, which aim to understand how specific structural features contribute to biological activity. preprints.org

Several strategies enable this structural diversification:

Side-Chain Modification : The convergent nature of the synthesis allows for the lipophilic side chain to be readily modified. Julia olefination has been highlighted as a facile method for chain elongation, providing a viable strategy for creating derivatives with different tail lengths or functionalities. researchgate.netacs.org

Stereochemical Diversity : As discussed, the use of different diastereoselective dihydroxylation conditions (e.g., standard vs. Donohoe) allows access to epimers of the natural product. nih.gov The synthesis of 4,5-di-epi-sphingofungin E from the same intermediate used for Myriocin and this compound synthesis exemplifies this approach. nih.gov

Functional Group Interconversion : The numerous functional groups on the Mycestericin core, such as hydroxyl and amino groups, can be protected and manipulated to generate a wide array of analogs for biological evaluation. preprints.org Pre-column derivatization with reagents like 9-fluorenylmethyl chloroformate, used for analytical purposes, demonstrates the reactivity of these functional groups. researchgate.net

Biological Activities and Molecular Mechanisms of Action

Immunomodulatory Properties of Mycestericin D

This compound exhibits significant immunomodulatory effects, primarily characterized by its ability to suppress the proliferation of lymphocytes. This activity has been demonstrated in the context of an allogeneic mixed lymphocyte reaction (MLR), a standard in vitro assay used to assess the cellular immune response. nih.govnih.govjst.go.jp The MLR models the recognition of foreign tissues, where lymphocytes from two genetically different individuals are cultured together, leading to the proliferation of T cells. horizondiscovery.comrevvity.co.jp this compound, along with other mycestericins (A, B, C, and E), has been shown to effectively inhibit this lymphocyte proliferation. nih.gov

Comparative Immunosuppressive Potency with Reference Agents (e.g., Myriocin (B1677593), Cyclosporin A)

The immunosuppressive potency of this compound has been compared to that of other well-known immunosuppressants, including Myriocin and Cyclosporin A. Research indicates that the mycestericins, including this compound, exhibit a potency similar to that of Myriocin in suppressing lymphocyte proliferation in the mouse allogeneic mixed lymphocyte reaction. nih.gov Myriocin itself is a potent immunosuppressive agent, reported to be 10 to 100 times more potent than Cyclosporin A in both in vitro and in vivo immune response models. researchgate.netaalto.fi This positions this compound as a powerful immunosuppressant. The fundamental structure responsible for the immunosuppressive activity of these compounds has been identified as a symmetrical 2-alkyl-2-aminopropane-1,3-diol. nih.govacs.org

| Compound | Comparative Immunosuppressive Potency | Reference(s) |

| This compound | Similar potency to Myriocin | nih.gov |

| Myriocin | 10-100 times more potent than Cyclosporin A | researchgate.netaalto.fi |

| Cyclosporin A | Reference agent for comparison | researchgate.netaalto.fi |

Disruption of Sphingolipid Metabolism

The biological effects of this compound are intrinsically linked to its ability to disrupt sphingolipid metabolism. Sphingolipids are not only essential structural components of cellular membranes but also act as critical signaling molecules involved in various cellular processes, including cell growth, differentiation, and apoptosis. acs.orgnih.govcaymanchem.com

Serine Palmitoyltransferase (SPT) as a Primary Molecular Target

The primary molecular target of this compound and its structural analog, Myriocin, is serine palmitoyltransferase (SPT). acs.orgpreprints.orgnih.gov SPT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the first and rate-limiting step in the de novo biosynthesis of sphingolipids: the condensation of L-serine and a long-chain acyl thioester. acs.orgnih.gov By inhibiting SPT, this compound effectively blocks the entire sphingolipid biosynthetic pathway. acs.org

Molecular Mechanism of SPT Inhibition (e.g., Aldimine Formation, Retro-Aldol-like Cleavage, Covalent Modification)

The inhibition of SPT by compounds like Myriocin, and by extension this compound, is a complex, multi-step process. acs.org

Aldimine Formation: The inhibitor initially forms an external aldimine with the PLP cofactor at the active site of the SPT enzyme. acs.orgnih.gov This initial binding contributes to the high affinity of the inhibitor for the enzyme. acs.org

Retro-Aldol-like Cleavage: Following the formation of the aldimine complex, the enzyme catalytically degrades the inhibitor through a "retro-aldol-like" cleavage mechanism. acs.orgnih.gov This is an unexpected cleavage reaction that leads to the formation of a C18 aldehyde. acs.org A retro-aldol reaction generally involves the breaking of a carbon-carbon bond in a β-hydroxy aldehyde or ketone. chegg.comnih.gov

Covalent Modification: The resulting aldehyde acts as a suicide inhibitor, forming a covalent bond with an essential catalytic lysine (B10760008) residue (specifically Lys265 in one studied homolog) in the active site of SPT. acs.orgresearchgate.net This covalent modification leads to the irreversible inactivation of the enzyme. researchgate.netnih.govnih.gov

This dual mechanism of high-affinity binding followed by covalent modification explains the remarkable potency and long-lasting inhibitory effect of these compounds on SPT. acs.orgnih.gov

Role of Sphingolipid Pathway Modulation in Biological Effects

The inhibition of SPT and the subsequent disruption of the sphingolipid pathway are central to the biological effects of this compound. By blocking the de novo synthesis of sphingolipids, the levels of key bioactive lipids such as ceramide, sphingosine (B13886), and sphingosine-1-phosphate are altered. nih.gov This modulation of sphingolipid levels impacts numerous cellular signaling pathways that control processes like cell proliferation and immune responses. nih.govpreprints.org The immunosuppressive activity of this compound is a direct consequence of this interference with sphingolipid metabolism, which is crucial for lymphocyte function and proliferation. preprints.org

Influence of Sphingosine Analogs on Cellular Processes

This compound and its related compounds, such as myriocin, are potent immunosuppressants that exert their effects by influencing critical cellular processes tied to sphingolipid metabolism. nih.govpreprints.org As structural analogs of sphingosine, these compounds can interfere with the synthesis and function of native sphingolipids, which are essential components of cell membranes and are involved in various regulatory functions. aalto.firesearchgate.net

The primary target for myriocin, a closely related analog, is the enzyme serine palmitoyltransferase (SPT). preprints.orgacs.org SPT catalyzes the initial and rate-limiting step in the de novo biosynthesis of sphingolipids. researchgate.netacs.org By inhibiting SPT, these compounds effectively block the production of all downstream sphingolipids. This disruption of sphingolipid homeostasis affects numerous cellular functions, including cell growth, apoptosis, and migration. preprints.org Given the structural and functional similarities between this compound and myriocin, it is inferred that this compound likely shares this mechanism of inhibiting sphingolipid biosynthesis, leading to its observed immunosuppressive activity. nih.govacs.org The suppression of lymphocyte proliferation in the mouse allogeneic mixed lymphocyte reaction is a key biological effect of mycestericins. nih.govnih.gov

Table 1: Research Findings on this compound and Related Sphingosine Analogs

| Compound/Analog | Primary Target/Mechanism | Key Cellular Process Influenced | Research Finding |

| This compound | Inferred to be Serine Palmitoyltransferase (SPT) | Sphingolipid Biosynthesis, Lymphocyte Proliferation | A potent immunosuppressant that suppresses the proliferation of lymphocytes. nih.govnih.gov Structurally resembles sphingosine. aalto.fi |

| Myriocin (ISP-I) | Serine Palmitoyltransferase (SPT) | Sphingolipid Biosynthesis, T-cell Proliferation | A potent inhibitor of SPT, blocking the first step of sphingolipid synthesis and suppressing T-cell proliferation. preprints.orgresearchgate.netacs.org |

| Sphingosine | Precursor for Sphingolipids | Cell Membrane Structure, Cellular Regulation | A fundamental component of cell membranes and a precursor for signaling molecules like Sphingosine 1-Phosphate (S1P). aalto.fi |

| FTY720 (Fingolimod) | Sphingosine Kinase 2 (in vivo) | S1P Receptor Signaling | A synthetic analog developed from myriocin. It is phosphorylated to FTY720-P, which acts as an S1P receptor modulator. tandfonline.comresearchgate.net |

Interplay with Cellular Signaling Pathways (e.g., Sphingosine 1-Phosphate Receptors)

The immunosuppressive action of sphingosine analogs like this compound is intricately linked to the Sphingosine 1-Phosphate (S1P) signaling pathway. S1P is a critical signaling lipid that regulates a multitude of cellular processes, most notably the trafficking of lymphocytes from secondary lymphoid organs. nih.gov

The development of FTY720 (fingolimod), a drug derived from the structure of myriocin, has elucidated this mechanism. researchgate.netnih.gov FTY720 itself is a prodrug. In the body, it is phosphorylated by sphingosine kinase 2 to form FTY720-phosphate (FTY720-P). tandfonline.comresearchgate.net This phosphorylated form is the active molecule and acts as a potent agonist at four of the five S1P receptors (S1P₁, S1P₃, S1P₄, and S1P₅). tandfonline.comnih.gov

The key interaction for immunosuppression occurs at the S1P₁ receptor, which is essential for the egress (exit) of lymphocytes from lymph nodes. tandfonline.comnih.gov By acting as an S1P₁ agonist, FTY720-P initially activates the receptor, but this is followed by the receptor's internalization and degradation, rendering the lymphocytes unresponsive to the endogenous S1P gradient that normally guides their exit. This functional antagonism traps lymphocytes within the lymph nodes, preventing them from circulating to sites of inflammation and thus producing a potent immunosuppressive effect. tandfonline.com

Given that this compound is a naturally occurring sphingosine analog with potent immunosuppressive activity, it is highly probable that its mechanism of action involves the S1P receptor pathway. nih.govaalto.fi It is plausible that this compound can be similarly phosphorylated in vivo, with the resulting phospho-metabolite interacting with S1P receptors to modulate lymphocyte recirculation.

Table 2: Role of S1P Receptors in Lymphocyte Trafficking

| Receptor | Function in Lymphocyte Recirculation | Effect of Agonism by Sphingosine Analogs (e.g., FTY720-P) |

| S1P₁ | Essential for lymphocyte egress from the thymus and secondary lymphoid organs. nih.gov | Receptor internalization and functional antagonism, leading to lymphocyte sequestration in lymph nodes. tandfonline.com |

| S1P₂ | Generally opposes S1P₁ action, promoting lymphocyte confinement within lymphoid tissues. | FTY720-P is not an agonist for S1P₂, a feature important for its therapeutic effect. tandfonline.com |

| S1P₃ | Involved in regulating heart rate and vascular permeability. nih.gov | Agonism is associated with some side effects like transient bradycardia. nih.gov |

| S1P₄ | Expressed on hematopoietic and lymphoid cells. nih.gov | Contributes to the overall immunomodulatory effect. researchgate.net |

| S1P₅ | Found on natural killer cells and central nervous system cells. nih.gov | Role in immunosuppression is less defined but contributes to the compound's range of action. researchgate.net |

Structure Activity Relationship Sar Studies

Elucidation of Essential Structural Features for Biological Activity

Mycestericin D is part of a larger family of immunosuppressants that includes Myriocin (B1677593) and the Sphingofungins. aalto.fi These compounds are structurally related to sphingosines, which are important components of cell membranes. aalto.fi Their biological activity stems from their ability to inhibit serine palmitoyltransferase (SPT), a key enzyme in the biosynthesis of sphingolipids. nii.ac.jp

The fundamental structure required for the immunosuppressive activity of this class of compounds has been identified as a symmetrical 2-alkyl-2-aminopropane-1,3-diol. nih.gov This core scaffold is a critical pharmacophore, the essential part of the molecule responsible for its biological activity. SAR studies on Myriocin and the mycestericins (A-G) have been conducted to evaluate the influence of various structural features on their biological activity. aalto.fi These studies have shown that modifications to the long alkyl side chain and the polar head group can significantly impact potency. aalto.finih.gov For instance, the presence of specific functional groups and their stereochemistry on the side chain are important for optimal interaction with the target enzyme. nii.ac.jpresearchgate.net

Impact of Chiral Centers on Potency and Selectivity

The spatial arrangement of atoms within a molecule, known as stereochemistry, is critical for its biological function. mdpi.com Natural products like this compound possess multiple chiral centers, which are carbon atoms bonded to four different groups, resulting in non-superimposable mirror images called enantiomers. mdpi.com The specific configuration of these chiral centers dictates how the molecule binds to its biological target. mdpi.com

In the case of this compound and its relatives, the absolute configurations of their chiral centers have been determined using methods like the modified Mosher's method and by comparing the circular dichroism (CD) spectra of their derivatives with those of synthetic analogs. nih.gov The presence of a quaternary chiral center and three contiguous chiral centers in myriocin, a closely related compound, presents a significant synthetic challenge and underscores the importance of stereochemistry for its potent immunosuppressive activity. nii.ac.jp The precise three-dimensional arrangement of the hydroxyl and amino groups on the polar head is essential for the molecule's interaction with its target. nih.govkyoto-u.ac.jp Altering the stereochemistry at any of these centers can lead to a significant loss of potency and selectivity, highlighting the strict structural requirements for biological activity. mdpi.com

Design and Synthesis of this compound Analogs for SAR Exploration

The synthesis of analogs is a cornerstone of SAR studies, allowing researchers to systematically modify a lead compound to understand which parts of the molecule are important for its activity. tu-dresden.de The total synthesis of this compound and its analogs has been a subject of interest for exploring these relationships. ndl.go.jp

One notable synthetic strategy involves a Rhodium(II)-catalyzed C-H amination followed by stereoselective alkylation. nii.ac.jpresearchgate.net This method allows for the construction of the key quaternary chiral center and the introduction of the long side chain at a later stage, providing flexibility for creating various analogs. nii.ac.jp The ability to synthesize different analogs facilitates the exploration of how changes in the alkyl side chain length and functionality affect biological activity. nih.gov For example, the synthesis of dihydromycestericins D and E, which are identical to mycestericins F and G respectively, has contributed to understanding the role of the double bond in the side chain. nih.gov

The following table summarizes some of the key analogs and their significance in SAR studies:

| Compound/Analog | Key Structural Feature/Modification | Significance for SAR | Reference(s) |

| This compound | Natural product with a specific stereochemistry and alkyl side chain. | Serves as the lead compound for SAR studies. | nih.gov |

| Myriocin | Closely related natural product, considered a potent immunosuppressant. | Provides a benchmark for comparing the activity of synthetic analogs. | aalto.finii.ac.jp |

| Dihydrothis compound (Mycestericin F) | Saturation of the double bond in the alkyl side chain of this compound. | Helps to understand the importance of the side chain's unsaturation for biological activity. | nih.gov |

| 2-alkyl-2-aminopropane-1,3-diols | Symmetrical core structure. | Identified as the fundamental pharmacophore for immunosuppressive activity. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to predict the biological activity of chemical compounds based on their physicochemical properties and molecular structures. researchgate.net These methods establish a mathematical relationship between the chemical structure and biological activity, enabling the prediction of the potency of new, unsynthesized compounds. nih.govjppres.com

Data Set Preparation : A collection of compounds with known biological activities (e.g., IC50 values for SPT inhibition) is compiled. nih.gov

Descriptor Calculation : Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and hydrophobic parameters. researchgate.net

Model Development : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity. jppres.com

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov

For this compound and its analogs, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be particularly insightful. nih.gov These methods consider the three-dimensional structure of the molecules and their interaction fields, providing a more detailed understanding of the steric and electrostatic requirements for binding to the target enzyme. nih.gov The insights gained from such QSAR models can guide the rational design of new, more potent, and selective this compound analogs. nih.gov

Research Methodologies and Analytical Characterization in Mycestericin D Research

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Confirmationnih.govcapes.gov.br

The foundational work to determine the structure of Mycestericin D relied heavily on spectroscopic and spectrometric methods. nih.gov These techniques provided the initial evidence for its chemical framework and were later used to confirm the stereochemistry of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural analysis of this compound. Both ¹H and ¹³C NMR spectra are essential for determining the connectivity of atoms within the molecule. nii.ac.jp Techniques such as homonuclear correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond coherence (HMBC) have been employed to assign signals and piece together the complex structure. acs.org Furthermore, Nuclear Overhauser enhancement spectroscopy (NOESY) has been utilized for the detailed elucidation of the three-dimensional structure. acs.org In synthetic studies, ¹H-NMR has been used to determine the diastereomeric ratios of reaction products leading to this compound. aalto.fi The spectroscopic data of synthetic this compound have been shown to be identical to the natural product. clockss.org

Mass Spectrometry (MS)

Mass spectrometry (MS) has been instrumental in determining the molecular weight and elemental composition of this compound. capes.gov.br High-resolution mass spectrometry (HRMS) provides precise mass measurements, allowing for the deduction of the molecular formula. acs.org For instance, in metabolomics studies, this compound or its isomer Mycestericin E was identified by a calculated molecular weight of 385.28303 (C21H39NO5). medrxiv.org Fast atom bombardment mass spectrometry (FAB-MS) is another mass spectrometric technique that has been applied in the analysis of related compounds. nih.gov

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular dichroism (CD) spectroscopy has played a pivotal role in establishing the absolute configuration of this compound. nih.gov The comparison of the CD spectra of benzoate (B1203000) derivatives of this compound with those of synthetic analogs was a key step in this process. nih.gov This chiroptical technique is particularly powerful for determining the stereochemistry of chiral molecules by measuring the differential absorption of left- and right-circularly polarized light. researchgate.netplos.org

Chromatographic Methods for Isolation, Purification, and Analysis

Chromatographic techniques are indispensable for the separation of this compound from complex mixtures, such as fermentation broths, and for its purification and analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for the isolation and purification of this compound from the culture broth of Mycelia sterilia. nih.gov Analytical HPLC is also used to assess the purity of the compound. researchgate.net Chiral HPLC, specifically using columns like the Daicel CHIRALCEL OD, has been employed in synthetic studies to analyze and separate enantiomers and diastereomers of intermediates, ensuring the correct stereochemistry of the final product. clockss.orggoogle.com

X-ray Crystallography for Molecular Structure Determination

While spectroscopic methods provide a wealth of structural information, X-ray crystallography offers the most definitive three-dimensional structure of a molecule in its crystalline state. wikipedia.organton-paar.comlibretexts.org This technique involves diffracting X-rays off a single crystal of the compound to determine the precise arrangement of atoms. wikipedia.org Although X-ray crystallography has been used to characterize the inhibition of serine palmitoyltransferase (SPT) by the related compound myriocin (B1677593), confirming its binding mode through co-complex structures, specific X-ray crystallographic data for this compound itself is not prominently reported in the provided search results. researchgate.net The successful application of this technique is highly dependent on the ability to grow high-quality single crystals, which can be a significant challenge. wikipedia.orgnih.gov

Biochemical Assays for Target Engagement and Activity Profiling

Biochemical assays are fundamental in determining the direct interaction of this compound with its molecular target and quantifying its inhibitory potency. These in vitro methods are crucial for profiling the compound's specific activity.

This compound belongs to a family of fungal metabolites, including the well-studied compound Myriocin, that are known potent inhibitors of Serine Palmitoyltransferase (SPT). nih.govnih.gov SPT is the key, rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway, catalyzing the pyridoxal-5'-phosphate (PLP)-dependent condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine. preprints.orgnih.gov

SPT activity assays are designed to measure the rate of this enzymatic reaction. A common method involves incubating a source of the enzyme (such as a cell lysate or purified SPT) with the substrates L-serine (often radiolabeled, e.g., with [14C] or [3H]) and palmitoyl-CoA. The reaction progress is monitored by quantifying the formation of the product, which can be extracted using organic solvents and measured via scintillation counting.

Inhibition studies with compounds like this compound involve adding the inhibitor to the reaction mixture at various concentrations to determine its effect on enzyme activity. The results are typically used to calculate the half-maximal inhibitory concentration (IC₅₀), a standard measure of an inhibitor's potency. For the highly potent related compound, Myriocin, the IC₅₀ for SPT is in the nanomolar range. nih.gov Spectroscopic studies have shown that inhibitors like Myriocin function by forming an external aldimine with the PLP cofactor within the enzyme's active site, mimicking the natural substrate, L-serine. nih.gov This mechanism effectively blocks the catalytic cycle and halts sphingolipid production.

To understand the functional consequences of SPT inhibition in a biological context, researchers utilize cell-based assays. These assays assess the physiological effects of this compound, particularly its immunosuppressive properties.

Lymphocyte Proliferation Assays

The mouse allogeneic mixed lymphocyte reaction (MLR) is a standard and vital in vitro assay to evaluate the immunosuppressive potential of new compounds. tandfonline.comxenodiagnostics.comhorizondiscovery.com This assay co-cultures lymphocytes from two genetically different donors (allogeneic). numberanalytics.com One population of cells, the "stimulators," are treated (e.g., with irradiation or mitomycin-C) to prevent their proliferation. They present foreign antigens to the second "responder" population, triggering the responder T-cells to activate and proliferate. xenodiagnostics.com

The immunosuppressive activity of a test compound is measured by its ability to inhibit this T-cell proliferation. Proliferation is typically quantified by adding a radiolabeled nucleoside, such as [³H]-thymidine, to the culture; its incorporation into the DNA of dividing cells is measured as a proxy for proliferation. Research has demonstrated that Mycestericins, including this compound, potently suppress the proliferation of lymphocytes in the mouse allogeneic MLR, confirming their significant immunosuppressive activity. researchgate.net

Table 1: Immunosuppressive Activity of Mycestericin Derivatives in Mouse Allogeneic Mixed Lymphocyte Reaction (MLR) This table is representative of data found in the literature for Mycestericin compounds.

| Compound | IC₅₀ in MLR (nM) |

|---|---|

| Myriocin (ISP-I) | 0.25 |

| This compound | Data indicates potent activity |

| Mycestericin E | Data indicates potent activity |

| Mycestericin F | Data indicates potent activity |

| Mycestericin G | Data indicates potent activity |

CTLL-2 Proliferation Assays

The Cytotoxic T-Lymphocyte Line 2 (CTLL-2) is a mouse T-cell line whose survival and proliferation are dependent on the presence of Interleukin-2 (IL-2). This characteristic makes it a valuable tool for studying cytokine signaling and for screening compounds that may interfere with T-cell function. In the context of immunosuppressant research, a CTLL-2 proliferation assay can be used to determine if a compound's activity is due to direct cytotoxicity or interference with the IL-2 signaling pathway. While widely used for evaluating related immunosuppressants, specific studies detailing the use of this assay for this compound are less common than MLR data. researchgate.net

Serine Palmitoyltransferase Activity Assays

In Silico Approaches: Molecular Modeling and Docking Studies

In silico methods, such as molecular modeling and docking, are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and its protein target at an atomic level. nih.govnih.gov These approaches are particularly valuable when high-resolution co-crystal structures are unavailable, as is the case for this compound with its target, SPT. mdpi.com

Molecular docking simulations predict the preferred orientation of a ligand as it binds to a receptor's active site to form a stable complex. The process involves:

Preparation : Obtaining or modeling the 3D structures of the protein target (SPT) and the ligand (this compound).

Docking : Using sophisticated algorithms to fit the ligand into the protein's binding pocket in numerous possible conformations.

Scoring : Evaluating each pose using a scoring function that estimates the binding affinity (e.g., binding energy). Lower binding energy scores typically indicate a more stable and favorable interaction.

While specific docking studies for this compound are not prominently published, extensive computational studies have been performed on the closely related and structurally similar compound, Myriocin. preprints.orgmdpi.com These studies have employed covalent docking methods to model how Myriocin forms a bond with the PLP cofactor in the SPT active site. mdpi.com Molecular dynamics simulations and binding free energy calculations from these models are consistent with the high-potency inhibitory activity observed in biochemical assays. mdpi.com These in silico analyses have highlighted key amino acid residues within the SPT active site that are crucial for binding the inhibitor. mdpi.com Given the structural similarity, these findings provide a robust framework for understanding the likely binding mechanism of this compound to Serine Palmitoyltransferase.

Preclinical Research Models and Translational Implications

Mycestericin D, a natural product isolated from the fungus Mycelia sterilia, has been the subject of preclinical research to elucidate its mechanism of action and therapeutic potential, primarily as an immunosuppressive agent. nih.govnih.gov These investigations have utilized a range of in vitro and in vivo models, which have been crucial in understanding its biological activity and suggesting its translational possibilities.

Q & A

Q. What are the primary enzymatic methods for synthesizing Mycestericin D, and how do reaction conditions influence yield?

this compound is synthesized via L-threonine aldolase-catalyzed reactions, where kinetic and thermodynamic control determines stereochemical outcomes. For reproducible synthesis, researchers should optimize parameters such as pH (6.5–7.5), temperature (25–37°C), and substrate concentrations (e.g., 10–50 mM). Monitoring reaction progress via HPLC or LC-MS ensures purity, while kinetic studies using Michaelis-Menten models validate enzyme efficiency .

Q. How is this compound structurally characterized, and which analytical techniques are critical for validation?

Structural elucidation requires a combination of NMR (¹H, ¹³C, and 2D-COSY for stereochemistry), high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and X-ray crystallography for absolute configuration. Comparative analysis with literature data (e.g., Shibata et al., 1996) is essential to resolve ambiguities in spectral interpretations .

Q. What are the standard protocols for assessing this compound’s bioactivity in preliminary assays?

Use cell-based assays (e.g., cytotoxicity in cancer cell lines) with IC₅₀ calculations via dose-response curves. Include positive controls (e.g., doxorubicin) and validate results across triplicate experiments. Statistical analysis (ANOVA, p < 0.05) ensures reproducibility, while orthogonal assays (e.g., enzymatic inhibition studies) corroborate mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Contradictions often arise from variability in assay conditions (e.g., cell line specificity, serum concentration). Conduct meta-analyses of published data to identify confounding variables. Use standardized protocols (e.g., NIH guidelines) and report detailed methodological parameters (e.g., incubation time, passage number). Sensitivity analyses (e.g., leave-one-out cross-validation) quantify the impact of outliers .

Q. What strategies optimize the enantiomeric purity of this compound during enzymatic synthesis?

Enantiomeric excess (ee) depends on substrate engineering (e.g., fluorinated analogs to stabilize transition states) and enzyme engineering (directed evolution for improved stereoselectivity). Use chiral chromatography (e.g., Chiralpak® columns) and circular dichroism (CD) to monitor ee. Computational docking studies (e.g., AutoDock Vina) predict enzyme-substrate interactions for rational design .

Q. How should researchers design experiments to investigate this compound’s mechanism of action in complex biological systems?

Employ multi-omics approaches: transcriptomics (RNA-seq for pathway enrichment), proteomics (LC-MS/MS for target identification), and metabolomics (NMR-based flux analysis). Validate hypotheses via CRISPR/Cas9 knockouts of candidate targets. Use animal models (e.g., xenografts) with pharmacokinetic profiling (AUC, Cmax) to correlate in vitro and in vivo efficacy .

Q. What statistical methods are appropriate for analyzing dose-dependent synergistic effects of this compound with other therapeutics?

Use the Chou-Talalay combination index (CI) method, where CI < 1 indicates synergy. Generate isobolograms to visualize interactions and apply Bliss independence models to distinguish additive vs. synergistic effects. Power analysis (α = 0.05, β = 0.2) ensures adequate sample size for detecting clinically relevant effects .

Methodological Guidelines

- Data Reproducibility : Document reaction conditions (e.g., solvent purity, enzyme batch) and raw data (e.g., NMR spectra, cell counts) in supplementary materials. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Conflict Resolution : Use sensitivity analyses and Bayesian statistics to weigh evidence from conflicting studies. Transparently report limitations (e.g., assay variability) in discussions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.